2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1250303-86-6
VCID: VC8407968
InChI: InChI=1S/C7H10N2OS/c10-4-5-11-6-7-8-2-1-3-9-7/h1-3,10H,4-6H2
SMILES: C1=CN=C(N=C1)CSCCO
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23

2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol

CAS No.: 1250303-86-6

Cat. No.: VC8407968

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23

* For research use only. Not for human or veterinary use.

2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol - 1250303-86-6

Specification

CAS No. 1250303-86-6
Molecular Formula C7H10N2OS
Molecular Weight 170.23
IUPAC Name 2-(pyrimidin-2-ylmethylsulfanyl)ethanol
Standard InChI InChI=1S/C7H10N2OS/c10-4-5-11-6-7-8-2-1-3-9-7/h1-3,10H,4-6H2
Standard InChI Key YKVDDHMKFHZCGL-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)CSCCO
Canonical SMILES C1=CN=C(N=C1)CSCCO

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol. The compound features a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) connected via a methylene sulfanyl bridge (-SCH₂-) to an ethanol group (-CH₂CH₂OH). Key structural attributes include:

  • Pyrimidine Core: The electron-deficient nature of the pyrimidine ring facilitates electrophilic substitution reactions, particularly at the C-4 and C-5 positions .

  • Sulfide Linkage: The thioether group (-S-) enhances lipophilicity and serves as a potential site for oxidation to sulfoxide or sulfone derivatives.

  • Hydroxyl Group: The terminal -OH group enables hydrogen bonding and participation in condensation or esterification reactions.

Comparative crystallographic data from related compounds, such as 5-ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4-dione, reveal that pyrimidine derivatives often exhibit planar aromatic systems with dihedral angles between substituents influencing packing interactions . For instance, the dihedral angle between the pyrimidine and tolyl rings in the analog is 88.94°, suggesting orthogonal orientation that minimizes steric hindrance .

Table 1: Structural Comparison with Related Pyrimidine Derivatives

CompoundKey Structural FeaturesBiological Activity
5-Ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4-dione Tolyl sulfanyl group at C-6, ethyl at C-5Anti-HIV-1 activity
Benzyl 5-methyl triazolo[1,5-a]pyrimidin-2-yl sulfide Triazolo-pyrimidine fused ring, benzyl thioetherAntimicrobial potential
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-olPyrimidine-CH₂-S-CH₂CH₂OHUnder investigation

Synthesis and Manufacturing Approaches

The synthesis of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol likely involves multi-step protocols common to pyrimidine-thioether derivatives. A plausible route, inferred from analogous syntheses , includes:

  • Pyrimidine Functionalization: Introduction of a chloromethyl group at the pyrimidine’s C-2 position via Friedel-Crafts alkylation or nucleophilic substitution.

  • Thioether Formation: Reaction of the chloromethyl intermediate with mercaptoethanol (HS-CH₂CH₂OH) in the presence of a base (e.g., K₂CO₃) to form the sulfide bond.

  • Purification: Crystallization from ethanol/water mixtures to isolate the product.

Key reaction parameters include:

  • Temperature: Reactions are typically conducted under reflux (70–80°C) to ensure completion .

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for solubility and reaction efficiency .

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate thiol-disulfide interchange reactions.

Table 2: Representative Synthetic Conditions for Pyrimidine-Thioether Derivatives

StepReagents/ConditionsYield (%)Reference
AlkylationClCH₂Pyrimidine, AlCl₃, DCM, 0°C → RT65–75
Thioether CouplingHS-CH₂CH₂OH, K₂CO₃, DMF, 80°C, 6h70–85
CrystallizationEthanol/H₂O (3:1), slow evaporation90–95

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its three functional groups:

Pyrimidine Ring

  • Electrophilic Aromatic Substitution: Nitration or halogenation occurs preferentially at the C-5 position due to meta-directing effects of the ring nitrogens .

  • Nucleophilic Attack: The electron-deficient C-2 and C-4 positions are susceptible to nucleophilic substitution, enabling further functionalization.

Sulfide Group

  • Oxidation: Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-), altering polarity and bioactivity .

  • Alkylation: The sulfur lone pairs facilitate alkylation with alkyl halides, forming sulfonium salts.

Hydroxyl Group

  • Esterification: Reaction with acyl chlorides or anhydrides yields esters, enhancing membrane permeability.

  • Oxidation: Catalytic oxidation converts the -OH to a ketone, though this is less common due to the compound’s stability.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its balanced hydrophilicity (from -OH) and lipophilicity (from pyrimidine and -S-), which optimize membrane permeability and target engagement. Compared to benzyl thioethers , the ethanol chain offers greater conformational flexibility, potentially improving solubility.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve atom economy.

  • Structure-Activity Relationships (SAR): Systematically modify the pyrimidine substituents and sulfide linker length to refine bioactivity.

  • Target Identification: Employ computational docking studies to predict protein targets, followed by in vitro validation.

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